Hydrogen Bond Donor Strength: -CF2H Matches Thiophenol; -CF3 Does Not
The -CF2H group in 3-(Difluoromethyl)benzenethiol exhibits hydrogen bond acidity parameters (A) between 0.085 and 0.126, placing its hydrogen bond donor strength on a scale similar to that of thiophenol, aniline, and amine groups [1]. In contrast, the trifluoromethyl (-CF3) group lacks an acidic proton and therefore cannot engage in hydrogen bond donation . This difference is critical for modulating target binding specificity.
| Evidence Dimension | Hydrogen Bond Acidity (A) via Abraham's solute 1H NMR |
|---|---|
| Target Compound Data | A = 0.085–0.126 (class-level for ArSCF2H and related -CF2H compounds) [1] |
| Comparator Or Baseline | Thiophenol (A ≈ 0.08–0.12); Aniline (A ≈ 0.16–0.26); Trifluoromethyl (-CF3, A ≈ 0) |
| Quantified Difference | ΔA ≈ 0 (vs. thiophenol); ΔA ≈ -0.05 to -0.14 (vs. aniline); ΔA ≈ +0.085–0.126 (vs. -CF3) [REFS-1, REFS-2] |
| Conditions | Abraham's solute 1H NMR analysis in deuterated chloroform; hydrogen bond acceptor: triethylphosphine oxide (TEPO) [1] |
Why This Matters
For procurement decisions in medicinal chemistry, the ability of the -CF2H group to mimic thiol hydrogen bonding while enhancing lipophilicity makes 3-(Difluoromethyl)benzenethiol a strategic choice over -CF3 analogs in lead optimization.
- [1] Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. DOI: 10.1021/acs.jmedchem.6b01691. View Source
